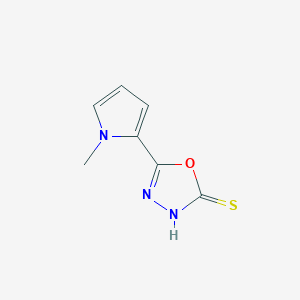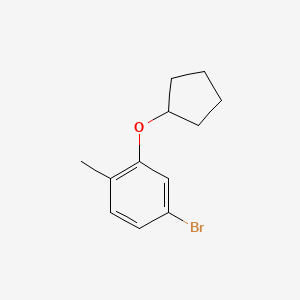![molecular formula C18H21NO B3109038 1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine CAS No. 169943-58-2](/img/structure/B3109038.png)
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine
Overview
Description
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine (1-CBPM) is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. 1-CBPM is a cyclobutyl derivative of the amine class of compounds, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Dual Serotonin/Noradrenaline Reuptake Inhibition
1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine and its analogues exhibit selective dual serotonin and noradrenaline reuptake pharmacology. They have shown promise in terms of human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating potential as therapeutic agents for conditions influenced by these neurotransmitters (Whitlock, Blagg, & Fish, 2008).
Structural Studies
The compound's structure has been explored in various studies. For instance, oxime derivatives containing a cyclobutane ring, an oxime group, and a benzene ring have been characterized, providing insights into their crystallographic and chemical properties. This research contributes to understanding the compound's potential applications and interactions (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Quantum Structure-Activity Relationship (QSAR) Models
QSAR models have been utilized to evaluate activities for compounds in the phenoxyphenyl-methanamine class. These models use Hammett-type donating-withdrawing substituent values to describe substituent size and elucidate the structure-activity relationship (SAR) of the 'A' and 'B' rings. This methodology aids in understanding the compound's biological activities and potential medicinal applications (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Synthesis and Characterization
The compound has been synthesized and characterized in various forms. For example, a study detailed the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, illustrating the compound's synthesis route and its spectroscopic characterization, which is crucial for its potential applications in various scientific fields (Shimoga, Shin, & Sang‐Youn Kim, 2018).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes of this compound and similar Schiff bases have been studied for their uptake in cancer cells and photocytotoxicity. These complexes have shown significant potential in cancer therapy due to their ability to generate reactive oxygen species upon light exposure and their preferential uptake by cancer cells (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity. For instance, novel derivatives of benzofuran were synthesized, exhibiting strong antimicrobial effects against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005).
properties
IUPAC Name |
1-cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-7-17(8-3-1)20-18-11-9-16(10-12-18)14-19-13-15-5-4-6-15/h1-3,7-12,15,19H,4-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBTAKRAQBRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

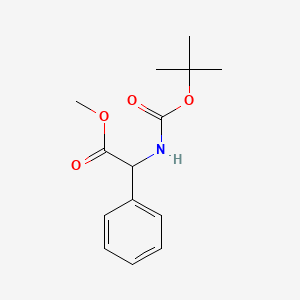

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)
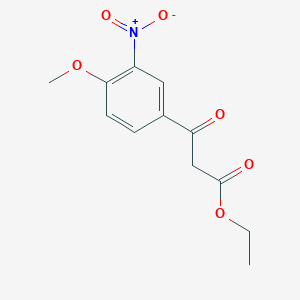

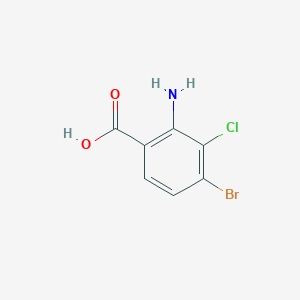
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
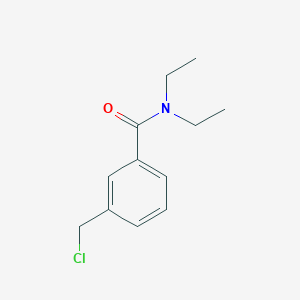
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
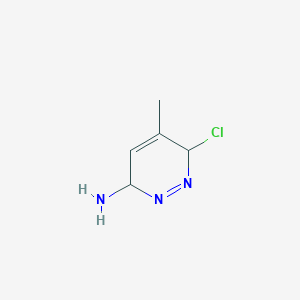
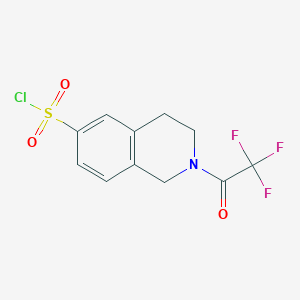
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
